N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide
Overview
Description
N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a pyrimidine ring, and a benzamide moiety, each contributing to its distinct chemical properties.
Mechanism of Action
Target of Action
TCMDC-124516, also known as N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-124516 has been solved . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124516 is the RNA splicing pathway of the malaria parasite . PfCLK3, the target of TCMDC-124516, plays a crucial role in the processing of parasite RNA . Disruption of this pathway leads to compromised survival of the parasite .
Pharmacokinetics
It is suggested that the compound has the potential to rapidly clear the parasite, indicating good bioavailability .
Result of Action
The action of TCMDC-124516 results in the inhibition of PfCLK3, which disrupts the RNA splicing pathway of the malaria parasite . This disruption compromises the survival of the parasite, leading to its clearance .
Action Environment
It is worth noting that the effectiveness of antimalarial drugs can be influenced by factors such as the parasite’s resistance to drugs, the stage of the parasite’s life cycle, and the patient’s immune response .
Biochemical Analysis
Biochemical Properties
TCMDC-124516 has been shown to inhibit PfProRS, an enzyme that plays a crucial role in protein synthesis in Plasmodium falciparum . The compound interacts with the enzyme outside the active site, demonstrating a unique mode of action . This interaction is believed to be responsible for the compound’s inhibitory activity against PfProRS .
Cellular Effects
In cellular assays, TCMDC-124516 has demonstrated significant inhibitory activity against the growth of Plasmodium falciparum, the parasite responsible for the most deadly form of malaria . The compound’s effects on cellular processes are likely due to its inhibition of PfProRS, which is essential for protein synthesis in the parasite .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124516 involves binding to PfProRS outside the enzyme’s active site . This binding inhibits the enzyme’s activity, thereby disrupting protein synthesis in Plasmodium falciparum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Pyrimidine Intermediate: The initial step involves the reaction of 2-chloropyrimidine with 3-aminopyridine under basic conditions to form the 2-pyridin-3-ylpyrimidine intermediate.
Introduction of the Benzamide Moiety: The intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Aminopyrimidine derivatives
Uniqueness
N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide is unique due to its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial.
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKCSDULBJZIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019151 | |
Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866143-29-5 | |
Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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